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Abstract
Cationic liposomes represent a cornerstone of non-viral gene delivery, yet their efficacy and

safety are highly dependent on their lipid composition. The choice of both the cationic lipid and

the "helper" lipid is critical in determining the formulation's stability, transfection efficiency, and

cytotoxicity. This technical guide provides a comprehensive overview of Cholesteryl (3-((2-

hydroxyethyl)amino)propyl)carbamate hydroiodide (HAPC-Chol), a cationic cholesterol

derivative, and its pivotal role in the formulation of advanced cationic liposomes for nucleic acid

delivery. We will explore its unique physicochemical properties, delineate its mechanism of

action in facilitating endosomal escape, and provide detailed, field-proven protocols for

formulation, characterization, and in vitro evaluation. This guide is intended to serve as an

authoritative resource for scientists and researchers dedicated to optimizing liposomal delivery

systems.

Introduction: The Critical Role of Helper Lipids in
Cationic Liposomes
Cationic liposomes are self-assembling, nano-sized vesicles composed of a positively charged

lipid bilayer. This positive charge facilitates the electrostatic complexation with negatively
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charged nucleic acids (like siRNA, mRNA, and pDNA) to form "lipoplexes." While the cationic

lipid is essential for binding the genetic payload and interacting with the anionic cell membrane,

it is rarely sufficient on its own. A second component, a neutral "helper" lipid, is almost always

required to achieve high transfection efficiency.

Helper lipids serve several key functions:

Stabilize the Lipid Bilayer: They integrate into the liposomal membrane, modulating its

fluidity, rigidity, and overall stability.[1][2]

Facilitate Endosomal Escape: This is arguably the most critical function. After a lipoplex is

internalized by a cell via endocytosis, it becomes trapped within an endosome. For the

nucleic acid to be effective, it must escape this vesicle and enter the cytoplasm. Certain

helper lipids, known as fusogenic lipids, promote the destabilization of the endosomal

membrane, allowing the payload to be released.[3]

Reduce Cytotoxicity: By diluting the charge density of the cationic lipid, helper lipids can

often mitigate the inherent toxicity associated with highly positive nanoparticles.[4]

While traditional helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and

cholesterol are widely used, the development of novel cationic lipids that merge the charge-

providing and helper functions into a single molecule offers new avenues for innovation. HAPC-
Chol is a prime example of such a molecule, combining the structural backbone of cholesterol

with a cationic headgroup.

HAPC-Chol: A Profile of a Cationic Cholesterol
Derivative
HAPC-Chol is a cationic derivative of cholesterol, a molecule already integral to biological

membranes. This heritage provides a foundation of biocompatibility and structural stability.[5][6]

Its structure is designed to leverage the benefits of the rigid cholesterol backbone while

providing a positive charge for nucleic acid complexation.

Molecular Structure and Physicochemical Properties
The core of HAPC-Chol is the familiar four-ring sterol structure of cholesterol, which imparts

rigidity and influences membrane packing.[2] Attached to this backbone is a hydrophilic
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carbamate linker and a protonatable amino headgroup, which confers a positive charge at

physiological pH.

Property Description Source

Formal Name

(3β)-cholest-5-en-3-ol 3-[N-[3-

[(2-

hydroxyethyl)amino]propyl]car

bamate], hydrogen iodide

[7]

Molecular Formula C33H58N2O3 • HI [7]

Molecular Weight ~658.7 g/mol [7]

Core Structure Cholesterol [5][6]

Key Feature

Cationic headgroup allows for

complexation with nucleic

acids.

[8][9]

Common Use

Component of lipoplexes for

siRNA delivery and gene

silencing.

[3][7][9]

The Advantage of the Cholesterol Backbone
Using cholesterol as the hydrophobic anchor for a cationic lipid offers distinct advantages over

traditional fatty acid-based lipids:

Membrane Stability: Cholesterol is a well-known membrane-stabilizing agent. It fits between

phospholipid molecules, reducing membrane fluidity and permeability, which can enhance

the stability of the liposome in circulation and improve cargo retention.[2][10][11]

Serum Resistance: Lipoplexes can be destabilized by serum proteins in the bloodstream.

Formulations containing cholesterol have been shown to have enhanced resistance to this

serum-induced inhibition, improving their potential for in vivo applications.[6]

Biocompatibility: As a natural component of cell membranes, cholesterol generally exhibits

lower toxicity compared to many synthetic cationic lipids.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.mdpi.com/1422-0067/16/3/5666
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057673/
https://www.medchemexpress.com/mhapc-chol.html
https://dcchemicals.com/product_show-MHAPC-Chol.html?datasheet=datasheet
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523911/
https://www.caymanchem.com/product/26584/hapc-chol
https://dcchemicals.com/product_show-MHAPC-Chol.html?datasheet=datasheet
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154731/
https://www.pharmaexcipients.com/news/effect-liposome-cholesterol/
https://www.youtube.com/watch?v=Ak0H7MtBIw4
https://pmc.ncbi.nlm.nih.gov/articles/PMC4057673/
https://www.mdpi.com/1422-0067/16/3/5666
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: How HAPC-Chol Enhances
Gene Delivery
The effectiveness of a HAPC-Chol-based liposome, particularly when paired with a fusogenic

helper lipid like DOPE, stems from a multi-step process that overcomes key biological barriers

to gene delivery.

Lipoplex Formation and Cellular Uptake
The positively charged HAPC-Chol in the liposome surface electrostatically binds to the

negatively charged phosphate backbone of siRNA or other nucleic acids, condensing it into a

compact, protected lipoplex. This complex then interacts with the negatively charged

proteoglycans on the cell surface, triggering cellular uptake, typically through endocytosis.

The Critical Step: Endosomal Escape
Once inside the endosome, the pH begins to drop. This acidic environment is the trigger for

payload release. The mechanism is often attributed to the interaction between the cationic lipid

and the fusogenic helper lipid, DOPE.

Role of DOPE: DOPE has a small headgroup and a cone-like molecular shape. At neutral

pH, it exists in a bilayer structure. However, in the acidic environment of the late endosome,

it preferentially forms an inverted hexagonal (HII) phase. This structural transition disrupts

the integrity of the endosomal membrane.[3][12]

Synergy with HAPC-Chol: The cationic HAPC-Chol interacts with anionic lipids in the

endosomal membrane, further destabilizing it. This synergy between HAPC-Chol and the

phase transition of DOPE is believed to create pores or cause the complete rupture of the

endosome, releasing the siRNA into the cytoplasm where it can engage with the RNA-

induced silencing complex (RISC).[3][13]

The diagram below illustrates this proposed mechanism.
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Mechanism of HAPC-Chol/DOPE mediated endosomal escape.

Formulation and Characterization: A Practical Guide
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Translating theory into practice requires robust and reproducible protocols. The thin-film

hydration method is a widely used and reliable technique for preparing HAPC-Chol-containing

liposomes.[14][15][16]

Step-by-Step Formulation Protocol: Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of HAPC-Chol and

DOPE at a 3:2 molar ratio, a composition shown to be effective for siRNA delivery.[3]

Materials:

HAPC-Chol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Chloroform or a chloroform/methanol mixture

Sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline)

Round-bottom flask

Rotary evaporator

Water bath

Liposome extruder (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Dissolution: Accurately weigh HAPC-Chol and DOPE to achieve the desired molar

ratio (e.g., 3:2). Dissolve the lipids in a suitable volume of chloroform in a round-bottom flask.

The goal is a clear, homogenous solution.

Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath

set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 37-
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40°C). Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A

thin, uniform lipid film should form on the inner wall of the flask.

Residual Solvent Removal: To ensure all organic solvent is removed, place the flask under a

high vacuum for at least 2 hours (or overnight). This step is critical for avoiding cytotoxicity

from residual solvent.

Hydration: Add the pre-warmed (to above the lipid phase transition temperature) aqueous

buffer to the flask. Agitate the flask by hand or using a vortex mixer until the lipid film is fully

suspended in the buffer.[17] This initial suspension will contain large, multilamellar vesicles

(MLVs).

Size Reduction (Extrusion): For uniform, unilamellar vesicles suitable for in vivo use, size

reduction is necessary.[14] Assemble the liposome extruder with a 100 nm polycarbonate

membrane. Transfer the MLV suspension to one of the extruder's syringes. Pass the

suspension back and forth through the membrane for an odd number of passes (e.g., 11-21

times). This process forces the lipids to re-form into smaller vesicles of a more uniform size.

Sterilization and Storage: The final liposome suspension can be sterilized by passing it

through a 0.22 µm syringe filter. Store the formulation at 4°C. Do not freeze, as this can

disrupt the liposome structure.

The following diagram outlines this experimental workflow.
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Workflow for liposome formulation via thin-film hydration.

Essential Characterization Techniques
After formulation, you must verify the quality of your liposomes. This self-validating step

ensures reproducibility and is essential for interpreting downstream biological data.
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Dynamic Light Scattering (DLS): This is the primary technique for measuring the

hydrodynamic diameter (size) and Polydispersity Index (PDI) of the nanoparticles.[18] An

acceptable formulation for in vivo use typically has a size between 80-150 nm and a PDI

below 0.2, indicating a monodisperse population.[19]

Zeta Potential Analysis: This measurement indicates the surface charge of the liposomes.

For cationic liposomes, a positive zeta potential (typically > +20 mV) is expected, which

confirms the surface presentation of HAPC-Chol and is crucial for binding nucleic acids and

interacting with cells.[20]

Table of Expected Physicochemical Properties:

Parameter Typical Value Significance

Hydrodynamic Diameter 80 - 150 nm
Optimal for cellular uptake
and avoiding rapid
clearance.[15]

Polydispersity Index (PDI) < 0.2

Indicates a homogenous and

uniform liposome population.

[19]

| Zeta Potential | +20 to +40 mV | Confirms cationic surface charge; essential for nucleic acid

binding. |

Performance Evaluation: In Vitro Transfection
The ultimate test of a liposomal formulation is its ability to successfully transfect cells. This is

typically assessed by measuring the knockdown of a target protein (for siRNA) or the

expression of a reporter gene (for pDNA).

Protocol: In Vitro siRNA Transfection and Luciferase
Knockdown Assay
This protocol provides a framework for testing the gene-silencing efficacy of a HAPC-
Chol/DOPE formulation using a cell line that stably expresses luciferase.
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Materials:

Luciferase-expressing cell line (e.g., HeLa-Luc, MCF-7-Luc)

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

Anti-luciferase siRNA

Scrambled (non-targeting) control siRNA

HAPC-Chol/DOPE liposome formulation

Opti-MEM or similar serum-free medium

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Procedure:

Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will

result in ~80% confluency at the time of assay.

Lipoplex Formation:

In one tube, dilute the required amount of anti-luciferase siRNA (and control siRNA in

separate tubes) in serum-free medium.

In a second tube, dilute the HAPC-Chol/DOPE liposomes in serum-free medium.

Add the diluted liposome solution to the diluted siRNA solution (not the other way around)

to form the lipoplex. Mix gently and incubate at room temperature for 20-30 minutes. This

allows for the electrostatic complexation to occur. The ratio of cationic lipid to siRNA (N/P

ratio) is a critical parameter to optimize.[12][21]

Transfection: Remove the old medium from the cells and replace it with fresh, serum-

containing medium. Add the lipoplex solution dropwise to each well.
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Incubation: Incubate the cells for 24-48 hours to allow for uptake, endosomal escape, and

siRNA-mediated mRNA degradation.

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Data Analysis: Normalize the luciferase signal from the anti-luciferase siRNA-treated cells to

the signal from the scrambled control-treated cells to determine the percentage of gene

knockdown.

Conclusion and Future Perspectives
HAPC-Chol stands out as a highly effective cationic lipid for gene delivery applications. By

leveraging the structurally robust and biocompatible cholesterol backbone, it provides a stable

anchor for nucleic acid complexation. When formulated with fusogenic helper lipids like DOPE,

it creates a potent delivery system capable of overcoming the critical barrier of endosomal

escape, leading to high transfection efficiency.[3] The detailed protocols for formulation and

characterization provided herein offer a clear and validated pathway for researchers to develop

and optimize their own HAPC-Chol-based liposomal systems. As the field of gene therapy

continues to advance, the rational design of lipids like HAPC-Chol will remain a key driver of

innovation, paving the way for safer and more effective non-viral delivery vectors.

References
MHAPC-Chol | Cationic Lipid. MedchemExpress.com. [URL:
https://www.medchemexpress.com/mhpc-chol.html]
Alavi, M., Karimi, N., & Safaei, M. (2011). Preparation, characterization, and efficient
transfection of cationic liposomes and nanomagnetic cationic liposomes. International
Journal of Nanomedicine, 6, 2153–2165. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212497/]
MHAPC-Chol Datasheet. DC Chemicals. [URL:
https://www.dcchemicals.com/product/show/DC36452.html]
Hattori, Y., et al. (2019). Effects of sterol derivatives in cationic liposomes on biodistribution
and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes.
Biological and Pharmaceutical Bulletin, 42(11), 1856-1863. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7112423/]
Zhang, Y., et al. (2015). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of
DNA for Efficient Gene Delivery. Molecules, 20(2), 2269-2283. [URL:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523911/
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


https://www.mdpi.com/1420-3049/20/2/2269]
Hattori, Y., et al. (2019). Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic
Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells. Pharmaceutics,
11(4), 183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523274/]
HAPC-Chol. Cayman Chemical. [URL: https://www.caymanchem.com/product/36452/hapc-
chol]
Shrestha, S., et al. (2021). Mechanical properties of the high cholesterol-containing
membrane: An AFM study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10),
183685. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8355021/]
HAPC-Chol. MedchemExpress.com. [URL: https://www.medchemexpress.com/HAPC-
Chol.html]
Sagit, E., et al. (2022). Liposomes: preparation and characterization with a special focus on
the application of capillary electrophoresis. Journal of Pharmaceutical and Biomedical
Analysis, 219, 114941. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9362899/]
Obata, Y., et al. (2006). Comparative study of transfection efficiency of cationic cholesterols
mediated by liposomes-based gene delivery. Biological and Pharmaceutical Bulletin, 29(7),
1500-1502. [URL: https://pubmed.ncbi.nlm.nih.gov/16819206/]
Le Gall, T., et al. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on
Physicochemical Properties, Cytotoxicity and Endosomal Escape. International Journal of
Molecular Sciences, 19(4), 1245. [URL: https://www.mdpi.com/1422-0067/19/4/1245]
Zhang, X., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the
influence factors on plasmid pDNA and siRNA gene delivery. International Journal of
Pharmaceutics, 390(2), 236-243. [URL: https://pubmed.ncbi.nlm.nih.gov/20227500/]
Cazzolla, A., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film
dispersed hydration and extrusion method. V.2. protocols.io. [URL:
https://www.protocols.io/view/synthesis-of-cationic-liposome-nanoparticles-usin-
dm6gpjyx1gzp/v2]
Aso, H., et al. (2020). Physicochemical Characterization of Liposomes That Mimic the Lipid
Composition of Exosomes for Effective Intracellular Trafficking. Langmuir, 36(43), 13011-
13019. [URL: https://pubmed.ncbi.nlm.nih.gov/33108168/]
Zhang, X., et al. (2012). Comparative study on preparative methods of DC-Chol/DOPE
liposomes and formulation optimization by determining encapsulation efficiency. International
Journal of Pharmaceutics, 434(1-2), 249-256. [URL:
https://pubmed.ncbi.nlm.nih.gov/22643228/]
Byk, G., et al. (2000). A novel cationic cholesterol derivative, its formulation into liposomes,
and the efficient transfection of the transformed human cell lines HepG2 and HeLa. Journal
of Medicinal Chemistry, 43(23), 4377-4387. [URL:
https://pubmed.ncbi.nlm.nih.gov/11087563/]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ewert, K. K., et al. (2010). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and
Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Journal of the American
Chemical Society, 132(49), 17358–17367. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000499/]
Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film
dispersed hydration and extrusion method. MethodsX, 12, 102603. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10870956/]
Patel, D. H., et al. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery.
Nature Communications, 11(1), 991. [URL: https://www.
Kim, H. R., et al. (2014). Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic
Lipids Containing Polyamines and Ether Linkages. International Journal of Molecular
Sciences, 15(12), 22911-22928. [URL: https://www.mdpi.com/1422-0067/15/12/22911]
Request PDF: Comparative study on preparative methods of DC-Chol/DOPE liposomes and
formulation optimization by determining encapsulation efficiency. ResearchGate. [URL:
https://www.researchgate.
Gkeka, P., et al. (2021). DOPC versus DOPE as a helper lipid for gene-therapies: molecular
dynamics simulations with DLin-MC3-DMA. Soft Matter, 17(2), 359-369. [URL:
https://pubs.rsc.org/en/content/articlelanding/2021/sm/d0sm01742a]
Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film
dispersed hydration and extrusion method. Arrow@TU Dublin. [URL:
https://arrow.tudublin.ie/cgi/viewcontent.cgi?article=1164&context=schfsehart]
Breuzard, G., et al. (2021). LipoParticles: Lipid-Coated PLA Nanoparticles Enhanced In Vitro
mRNA Transfection Compared to Liposomes. Pharmaceutics, 13(3), 381. [URL:
https://www.mdpi.com/1999-4923/13/3/381]
cholesterol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [URL:
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=2718]
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
(2024). Polymeris. [URL: https://www.polymeris.
da Silva, A. C. B., et al. (2020). Preparation and characterization of liposomes loaded with
silver nanoparticles obtained by green synthesis. Brazilian Journal of Pharmaceutical
Sciences, 56. [URL: https://www.scielo.br/j/bjps/a/W4JkZ4s7c77m9h4nQzQxVnC/?lang=en]
Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [URL:
https://www.cd-formulation.
Lipid Composition Effect on Liposome Properties: Role of Cholesterol. (2020). Pharma
Excipients. [URL: https://www.pharmaexcipients.com/news/lipid-composition-effect-on-
liposome-properties-role-of-cholesterol/]
Liposome Stability & Characterization: Key Considerations. BOC Sciences. (2024). YouTube.
[URL: https://www.youtube.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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